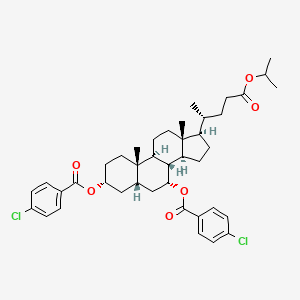
SARS-CoV-2-IN-64
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
SARS-CoV-2-IN-64 is a novel compound identified as a potent inhibitor of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). This enzyme is crucial for the replication of the virus, making it a significant target for antiviral drug development. The discovery of this compound represents a promising advancement in the fight against COVID-19, offering potential therapeutic benefits by inhibiting viral replication.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-64 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the Core Structure: The core structure is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s inhibitory activity. This step often involves reactions such as alkylation, acylation, and halogenation.
Purification: The final product is purified using techniques like column chromatography and recrystallization to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow chemistry techniques to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
SARS-CoV-2-IN-64 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce or modify functional groups.
Reduction: Reduction reactions are used to convert specific functional groups to their corresponding reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, are employed to replace certain atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are utilized under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can enhance or alter its inhibitory activity against the main protease.
科学研究应用
SARS-CoV-2-IN-64 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of viral proteases and to develop new synthetic methodologies.
Biology: Employed in biochemical assays to investigate the interaction between the compound and the main protease of SARS-CoV-2.
Medicine: Potential therapeutic agent for the treatment of COVID-19 by inhibiting viral replication.
Industry: Utilized in the development of antiviral drugs and in the study of viral resistance mechanisms.
作用机制
SARS-CoV-2-IN-64 exerts its effects by binding to the active site of the main protease (Mpro) of SARS-CoV-2. This binding inhibits the protease’s activity, preventing the cleavage of viral polyproteins necessary for viral replication. The molecular targets include the catalytic dyad of cysteine and histidine residues within the protease, and the pathways involved are those related to viral replication and protein processing.
相似化合物的比较
Similar Compounds
Nirmatrelvir: Another inhibitor of the main protease, used in combination with ritonavir (Paxlovid).
Ensitrelvir: A recently approved Mpro inhibitor with a similar mechanism of action.
Uniqueness
SARS-CoV-2-IN-64 is unique due to its specific binding conformation and high selectivity for the main protease. Unlike other inhibitors, it adopts a U-shaped binding conformation, which allows for more effective inhibition of the protease’s activity .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in combating COVID-19 and other viral infections.
属性
分子式 |
C41H52Cl2O6 |
|---|---|
分子量 |
711.7 g/mol |
IUPAC 名称 |
[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-7-(4-chlorobenzoyl)oxy-10,13-dimethyl-17-[(2R)-5-oxo-5-propan-2-yloxypentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C41H52Cl2O6/c1-24(2)47-36(44)17-6-25(3)32-15-16-33-37-34(19-21-41(32,33)5)40(4)20-18-31(48-38(45)26-7-11-29(42)12-8-26)22-28(40)23-35(37)49-39(46)27-9-13-30(43)14-10-27/h7-14,24-25,28,31-35,37H,6,15-23H2,1-5H3/t25-,28+,31-,32-,33+,34+,35-,37+,40+,41-/m1/s1 |
InChI 键 |
LTINXBMOJMQRDP-ZDLSVTSRSA-N |
手性 SMILES |
C[C@H](CCC(=O)OC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C5=CC=C(C=C5)Cl)C)OC(=O)C6=CC=C(C=C6)Cl)C |
规范 SMILES |
CC(C)OC(=O)CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC(=O)C5=CC=C(C=C5)Cl)C)OC(=O)C6=CC=C(C=C6)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


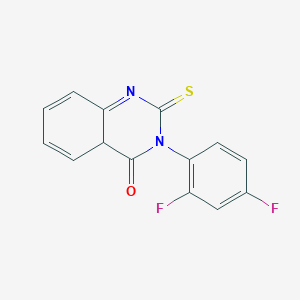
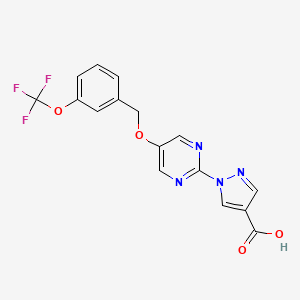

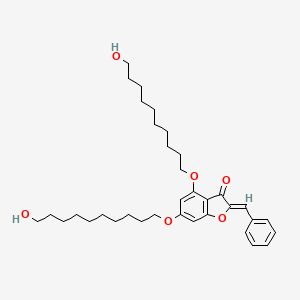
![3-[[3-(2-chlorophenyl)-1,2-oxazol-5-yl]methoxy]-N-ethyl-7-methoxyquinoxalin-2-amine](/img/structure/B15136135.png)
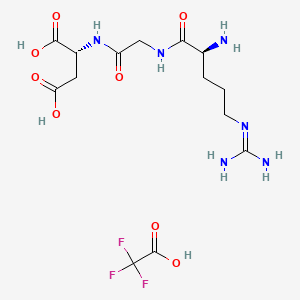
![2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B15136138.png)
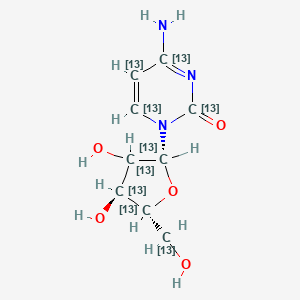
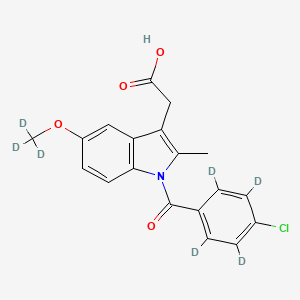
![3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B15136173.png)
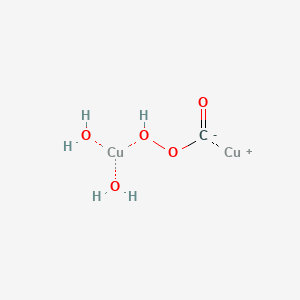
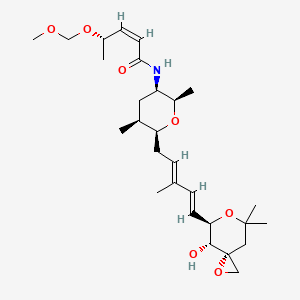
![N-[(2S)-4-[3-(2-aminocyclopropyl)phenoxy]-1-(benzylamino)-1-oxobutan-2-yl]benzamide](/img/structure/B15136190.png)
![L-Aspartic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 1-(phenylmethyl) ester](/img/structure/B15136203.png)
